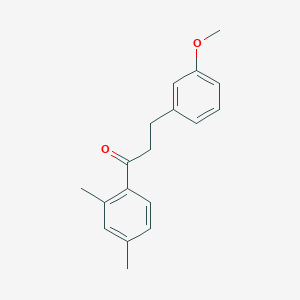

2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Description

Historical Context of Propiophenone Derivatives

The development of propiophenone derivatives traces back to fundamental discoveries in organic chemistry during the early 20th century. Ludwig Claisen's pioneering work demonstrated that α-methoxystyrene forms propiophenone when heated for one hour at 300 degrees Celsius, achieving a 65 percent yield and establishing early synthetic pathways for this class of compounds. This foundational research paved the way for subsequent investigations into substituted propiophenone derivatives, including the dimethyl-methoxyphenyl variants that emerged from systematic structural modifications.

The commercial significance of propiophenone derivatives became apparent through their role as intermediates in pharmaceutical synthesis. Industrial production methods evolved from initial Friedel-Crafts reactions using propanoyl chloride and benzene to more sophisticated approaches involving ketonization of benzoic acid and propionic acid over calcium acetate and alumina catalysts at temperatures ranging from 450 to 550 degrees Celsius. These developments established the foundation for synthesizing complex derivatives like 2',4'-dimethyl-3-(3-methoxyphenyl)propiophenone through controlled substitution patterns.

Patent literature from the late 20th century reveals significant advances in propiophenone derivative synthesis and application. The United States Patent 4181803A, granted in 1980, described novel propiophenone derivatives prepared through reactions involving propiophenone, formaldehyde, and piperidine, demonstrating the expanding scope of structural modifications possible within this chemical family. These historical developments provided the synthetic and conceptual framework necessary for developing more complex derivatives featuring multiple aromatic substitutions.

Classification and Nomenclature of Methoxyphenyl Propiophenones

The systematic classification of 2',4'-dimethyl-3-(3-methoxyphenyl)propiophenone follows established International Union of Pure and Applied Chemistry nomenclature principles. The compound belongs to the broader class of aryl ketones, specifically within the propiophenone subfamily characterized by a three-carbon chain connecting the carbonyl group to the phenyl ring. The presence of methoxy and methyl substituents creates a complex substitution pattern that requires precise positional designation to avoid ambiguity.

The compound's systematic name, 1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one, clearly indicates the structural organization. The 2,4-dimethylphenyl moiety represents the aromatic ring directly attached to the carbonyl carbon, while the 3-methoxyphenyl group occupies the terminal position of the propyl chain. This nomenclature system allows for unambiguous identification and distinguishes this compound from closely related isomers bearing different substitution patterns.

Database classification systems further organize this compound within hierarchical chemical taxonomies. The PubChem Compound Identifier 24725836 provides unique digital identification, while the International Chemical Identifier string InChI=1S/C18H20O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3 offers machine-readable structural encoding. These classification systems facilitate automated chemical information retrieval and computational analysis.

Significance in Organic Chemistry Research

The research significance of 2',4'-dimethyl-3-(3-methoxyphenyl)propiophenone extends across multiple domains of organic chemistry investigation. Recent advances in continuous flow synthesis have demonstrated enhanced efficiency in producing related methoxypropiophenone derivatives, with researchers achieving 84 percent yields compared to 50 percent from traditional batch synthesis protocols. These methodological improvements highlight the ongoing relevance of propiophenone derivatives in contemporary synthetic chemistry research.

Structure-activity relationship studies have revealed that propiophenone derivatives exhibit diverse biological activities depending on their substitution patterns. Research published in Bioorganic and Medicinal Chemistry documented the synthesis and evaluation of propiophenone derivatives as potential antidiabetic agents, with certain compounds demonstrating significant antihyperglycemic activities in animal models. The specific substitution pattern found in 2',4'-dimethyl-3-(3-methoxyphenyl)propiophenone provides a valuable structural framework for investigating how methyl and methoxy group positioning influences biological activity.

Mechanistic studies have established that propiophenone derivatives can undergo various chemical transformations including oxidation, reduction, and substitution reactions. Oxidation using potassium permanganate or chromium trioxide can convert the ketone group to corresponding carboxylic acids, while reduction with sodium borohydride or lithium aluminum hydride produces alcohols. These reaction pathways demonstrate the compound's utility as a synthetic intermediate for generating diverse molecular architectures.

Structure-Activity Relationship Overview

The structure-activity relationships governing 2',4'-dimethyl-3-(3-methoxyphenyl)propiophenone activity depend critically on the spatial arrangement and electronic effects of its substituent groups. The 2,4-dimethyl substitution pattern on one aromatic ring creates steric hindrance that influences molecular conformation and binding interactions with potential biological targets. Meanwhile, the 3-methoxy group on the terminal phenyl ring provides electron-donating character that modulates the compound's reactivity and binding affinity.

Comparative analysis with related compounds reveals how structural modifications affect chemical and biological properties. The closely related 2',4'-dimethyl-3-(4-methoxyphenyl)propiophenone, differing only in methoxy group position, exhibits distinct electronic and steric characteristics. This positional isomerism demonstrates how subtle structural changes can significantly impact molecular behavior and potential applications.

The propiophenone backbone itself contributes essential structural features for activity. Research on propiophenone chlorination kinetics has shown that the compound exhibits a dissociation constant value of 17.56, indicating specific acid-base properties that influence its chemical behavior. The three-carbon chain linking the aromatic rings provides conformational flexibility while maintaining the essential ketone functionality required for many chemical transformations.

Electronic effects arising from the methoxy and methyl substituents create a complex interplay of electron donation and steric interactions. The methoxy group at the 3-position provides moderate electron donation through resonance effects, while the methyl groups at the 2' and 4' positions contribute both electron donation and steric bulk. This combination of electronic and steric effects determines the compound's reactivity profile and potential for specific molecular interactions.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCRPWCCERPHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644229 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238097-10-4 | |

| Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238097-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylacetophenone with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or nitrating mixtures (HNO3/H2SO4) under controlled temperature.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes and cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Propiophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone | C₁₈H₂₀O₂ | 268.35 | 3-(3-OCH₃), 2',4'-CH₃ | Methoxy and dual methyl groups |

| Propiophenone (parent compound) | C₉H₁₀O | 134.18 | Unsubstituted | Baseline for comparison |

| 4′-Methylacetophenone | C₉H₁₀O | 134.18 | 4′-CH₃ | Simple methyl substitution |

| 2',4'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 2',4'-CH₃ | Dual methyl groups |

| 4′-Chloro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₅ClO₂ | 274.74 | 3-(3-OCH₃), 4′-Cl | Chloro and methoxy substitution |

| 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone | C₁₈H₂₀O | 252.36 | 3-(2-CH₃), 2',3'-CH₃ | Steric hindrance from adjacent groups |

Key Observations :

Table 2: Phytotoxic and Allelopathic Effects of Propiophenone Derivatives

Key Observations :

- Methoxy-substituted derivatives (e.g., the target compound) are hypothesized to exhibit prolonged activity due to metabolic stability, as seen in enzymatic studies where methoxy groups resist hydrolysis .

- Methyl groups (e.g., in 2',4'-dimethylacetophenone) enhance phytotoxicity compared to unsubstituted propiophenone, but their effects are concentration-dependent .

Biological Activity

2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone can be described as follows:

- Molecular Formula : C₁₆H₁₈O₂

- Molecular Weight : 258.31 g/mol

- Functional Groups : Contains a methoxy group (-OCH₃) and a propiophenone backbone.

This unique structure contributes to its reactivity and biological activity, making it a valuable compound for further research.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes. Studies have demonstrated that derivatives of propiophenones often show significant antibacterial effects, suggesting that 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone may follow a similar pattern.

Anticancer Activity

The anticancer potential of 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone has been explored in several studies. The compound may induce apoptosis (programmed cell death) in cancer cells through various pathways:

- Induction of Apoptosis : Evidence suggests that the compound can activate caspases, which are crucial for the apoptotic process.

- Inhibition of Cell Proliferation : It may also inhibit signaling pathways that promote cell division, thus reducing tumor growth.

The exact mechanisms by which 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It could bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives, including 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibacterial agent.

- Cancer Cell Lines : In vitro studies using cancer cell lines (e.g., breast cancer MCF-7 cells) showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.

Data Summary Table

Q & A

Q. Can derivatization of the propiophenone backbone improve thermal stability for material science applications?

- Methodological Answer : Introduce sterically bulky groups (e.g., tert-butyl at 4') or conjugate with aromatic amines. Characterize thermal stability via TGA (N, 10°C/min) and DSC. Cross-link the compound into polymer matrices and measure glass transition temperatures (T) using DMA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.